REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)#N.N([O-])=[O:18].[Na+].[OH2:21]>S(=O)(=O)(O)O.[OH-].[Na+]>[C:1]([C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)([OH:18])=[O:21] |f:1.2,5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C2=CC=CC=C2N=C2C=CC=CC12
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
ADDITION
|
Details
|
is added slowly with continuous stirring
|
Type
|
ADDITION
|
Details
|
then poured into cold,
|
Type
|
DISTILLATION
|
Details
|
distilled water (650 cm3) The solid material which
|
Type
|
CUSTOM
|
Details
|
precipitates at this stage
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate made slightly acidic by the addition of a 50%, by volume, solution of sulphuric acid in water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C2=CC=CC=C2N=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |